molecular formula C14H12F3N3O B6010868 N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

Katalognummer B6010868
Molekulargewicht: 295.26 g/mol
InChI-Schlüssel: RQTWKJRZIHKQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, ultimately leading to B-cell activation and proliferation. N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking BCR signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have other biochemical and physiological effects. For example, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of T-cells and natural killer cells. These effects may contribute to the overall anti-tumor activity of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea as a research tool is its high selectivity for BTK, which reduces the potential for off-target effects. Additionally, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and a long half-life. However, one limitation of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is the use of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea in combination with other targeted therapies or immunotherapies, such as PD-1 inhibitors or CAR-T cell therapy. Another area of interest is the development of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea analogs with improved solubility and pharmacokinetic properties. Finally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors such as N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, and to identify new targets for the treatment of B-cell malignancies.

Synthesemethoden

The synthesis of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea involves several steps, starting with the reaction of 2-amino-5-methylpyridine with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 1,1'-carbonyldiimidazole and urea to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to tumor regression and improved survival.

Eigenschaften

IUPAC Name

1-(5-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9-5-6-12(18-8-9)20-13(21)19-11-4-2-3-10(7-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTWKJRZIHKQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.